molecular formula C24H25N3O3S2 B2946211 N-benzo[g][1,3]benzothiazol-2-yl-4-[butyl(ethyl)sulfamoyl]benzamide CAS No. 683259-88-3

N-benzo[g][1,3]benzothiazol-2-yl-4-[butyl(ethyl)sulfamoyl]benzamide

Cat. No. B2946211
CAS RN: 683259-88-3
M. Wt: 467.6
InChI Key: XDABSUGQIGVXFX-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . They have been found to display antibacterial activity by inhibiting various enzymes .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For example, the C=N stretching vibration of the benzothiazole ring can be observed at around 1545 and 1465 cm −1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques. For example, the C=N stretching vibration of the benzothiazole ring can be observed at around 1545 and 1465 cm −1 .

Scientific Research Applications

Antibacterial Applications

Benzothiazole derivatives have been synthesized and evaluated for their antibacterial efficacy against various bacterial strains. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes exhibited significant antibacterial activity against Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa, showing potential as therapeutic agents in combating bacterial infections (Obasi et al., 2017).

Green Chemistry in Synthesis

Advancements in the synthesis of benzothiazole compounds emphasize green chemistry principles, aiming for processes that are more environmentally friendly and sustainable. For example, the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides utilized water as the reaction medium, demonstrating a commitment to reducing the use of harmful solvents and promoting nearly quantitative yields (Horishny & Matiychuk, 2020).

Biological and Pharmacological Screening

Benzothiazole derivatives have been synthesized and screened for various biological and pharmacological activities. For instance, fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole have been evaluated for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, highlighting the diverse therapeutic potential of these compounds (Patel et al., 2009).

Medicinal Chemistry

The medicinal significance of benzothiazole scaffold is well-documented, with numerous studies highlighting their wide spectrum of biological activities. Benzothiazole derivatives have been found to exhibit antitumor, antimicrobial, antidiabetic, anti-inflammatory, and antiviral properties, among others. This broad range of activities underscores the potential of benzothiazole derivatives as versatile therapeutic agents (Sharma et al., 2013).

Mechanism of Action

Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Future Directions

The development of novel antibiotics to control resistance problems is crucial. Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-4-[butyl(ethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3S2/c1-3-5-16-27(4-2)32(29,30)19-13-10-18(11-14-19)23(28)26-24-25-21-15-12-17-8-6-7-9-20(17)22(21)31-24/h6-15H,3-5,16H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDABSUGQIGVXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzo[g][1,3]benzothiazol-2-yl-4-[butyl(ethyl)sulfamoyl]benzamide

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